molecular formula C8H17NO B1683473 Valpromide CAS No. 2430-27-5

Valpromide

Cat. No.: B1683473
CAS No.: 2430-27-5
M. Wt: 143.23 g/mol
InChI Key: OMOMUFTZPTXCHP-UHFFFAOYSA-N
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Description

Valpromide, marketed as Depamide by Sanofi-Aventis, is a carboxamide derivative of valproic acid. It is primarily used in the treatment of epilepsy and certain affective disorders. This compound is rapidly metabolized (approximately 80%) to valproic acid, which is another anticonvulsant. Despite this, this compound itself possesses anticonvulsant properties .

Mechanism of Action

Target of Action

Valpromide, also known as Propylpentanamide or 2-PROPYLPENTANAMIDE, primarily targets the neurotransmitter gamma-aminobutyric acid (GABA) in the brain . It is believed to modulate the levels of GABA, which plays a crucial role in inhibiting overexcitement of the nervous system .

Mode of Action

This compound interacts with its primary target, GABA, by increasing its levels in the brain . This increase in GABA levels results in the inhibition of nerve impulses, which can help control seizures and stabilize mood .

Biochemical Pathways

This compound affects several biochemical pathways. It is metabolized into valproic acid, another anticonvulsant, in the body . Valproic acid is known to affect GABA levels, block voltage-gated sodium channels, inhibit histone deacetylases, and increase LEF1 . These biochemical pathways are crucial for the regulation of neuronal activity and gene expression .

Pharmacokinetics

This compound is rapidly metabolized (80%) to valproic acid in the body . The pharmacokinetic properties of this compound involve dose-limited absorption, nonlinear plasma protein binding, and multiple metabolic pathways of elimination . These properties impact the bioavailability of this compound and its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of GABA levels in the brain . By increasing GABA levels, this compound helps to regulate neuronal activity, thereby controlling seizures and stabilizing mood . Additionally, this compound may inhibit enzymes such as histone deacetylase, which influences gene expression and may contribute to its mood-stabilizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valpromide is synthesized through the reaction of valproic acid with ammonia. This process involves an intermediate acid chloride.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is obtained as a white crystalline powder with a melting point of 125-126°C .

Chemical Reactions Analysis

Types of Reactions: Valpromide undergoes several types of chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to valproic acid in the presence of water.

    Oxidation: It can undergo oxidation reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving the amide group.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

    Hydrolysis: Valproic acid.

    Oxidation: Oxidized derivatives of this compound.

    Substitution: Substituted amides depending on the nucleophile used.

Scientific Research Applications

Valpromide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other compounds.

    Biology: Studied for its effects on cellular processes and enzyme inhibition.

    Medicine: Primarily used as an anticonvulsant and mood stabilizer. .

    Industry: Utilized in the production of pharmaceuticals and as a research chemical in various studies.

Comparison with Similar Compounds

    Valproic Acid: The parent compound of valpromide, used as an anticonvulsant and mood stabilizer.

    Valnoctamide: Another amide derivative of valproic acid with similar anticonvulsant properties.

    Carbromide: A related compound with anticonvulsant activity.

Uniqueness of this compound: this compound is unique in its rapid conversion to valproic acid while retaining its own anticonvulsant properties. It may produce more stable plasma levels than valproic acid or sodium valproate and may be more effective at preventing febrile seizures .

Properties

IUPAC Name

2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOMUFTZPTXCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023734
Record name Valpromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2430-27-5
Record name Valpromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2430-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valpromide [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valpromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valpromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALPROMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Process according to claim 1, whereby the di-n-propyl acetonitrile is hydrolysed by means of 80% aqueous sulphuric acid, in the proportion of 3 to 5 g of dilute acid/g of nitrile, at a temperature of 80°-85° C., and then the crude di-n-propyl acetamide thus obtained is hydrolysed in the same aqueous sulphuric acid medium in the presence of 1.4 mol of sodium nitrite/mol of nitrile, at a temperature of 40°-50° C.
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Synthesis routes and methods II

Procedure details

As regards the hydrolysis of the di-n-propyl acetonitrile, this will advantageously be carried out by means of 80% by weight sulphuric acid in the proportion of 3 to 5 g of dilute acid/g of nitrile, for example, 3.75 g of dilute acid/g of nitrile over a period of 90 minutes at 80°-85° C. and adding to the resulting amide an aqueous solution of sodium nitrite in the proportion of 1.4 mol of nitrite/mol of di-n-propyl acetonitrile, the reaction taking place for 2 hours at 40°-50° C. It will also be just as advantageous to use a 75% by weight sulphuric acid aqueous solution in the proportion of 1.7 g of dilute acid/g of nitrile for 30 minutes at 140° C., to obtain the intermediate di-n-propyl acetamide, which is hydrolysed in the same sulphuric acid medium in the presence of sodium nitrite in the proportion of 1.4 to 1.5 mol of nitrite/mol of di-n-propyl acetonitrile for one hour at 50°-60° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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